molecular formula C12H13N5O2 B2964102 N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396791-10-8

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No. B2964102
CAS RN: 1396791-10-8
M. Wt: 259.269
InChI Key: VRIUVKFOJIYPOL-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as IPAC, is a small molecule inhibitor that has shown promising results in scientific research. IPAC has been found to inhibit the activity of certain enzymes and proteins, making it a potentially useful tool for studying various biological processes.

Mechanism of Action

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide works by binding to certain enzymes and proteins, inhibiting their activity. Specifically, it has been found to inhibit the activity of the enzyme CDK8, which is involved in regulating gene expression. By inhibiting CDK8, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can alter the expression of certain genes and ultimately affect cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to affect glucose metabolism and insulin sensitivity. N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target and inhibit these molecules, which can provide valuable insights into their function. However, one limitation of using N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is its potential toxicity. Like many small molecule inhibitors, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can have off-target effects and may be toxic to cells at high concentrations.

Future Directions

There are several future directions for research involving N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. One potential area of study is its use in combination with other drugs or therapies. N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may be able to enhance the effectiveness of other treatments by targeting specific cellular processes. Another area of research could be the development of more potent and specific N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide analogs, which could have even greater therapeutic potential. Finally, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide could be used as a tool to study the role of CDK8 and other enzymes and proteins in various biological processes.

Synthesis Methods

The synthesis of N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves several steps, including the reaction of 3-bromo-5-fluoroisoxazole with pyrrolidine to form the intermediate 3-(pyrrolidin-1-yl)isoxazole. This intermediate is then reacted with 3-chloropyridazine-6-carboxylic acid to form the final product, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide.

Scientific Research Applications

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been used in various scientific research studies, particularly in the field of cancer research. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(13-10-5-8-19-16-10)9-3-4-11(15-14-9)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIUVKFOJIYPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

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